7-(Diethylamino)-4-(3-nitrophenyl)chromen-2-one
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Overview
Description
7-(Diethylamino)-4-(3-nitrophenyl)chromen-2-one is a chemical compound known for its unique structure and properties. It belongs to the class of chromenes, which are oxygen-containing heterocycles. This compound is characterized by the presence of a diethylamino group at the 7th position and a nitrophenyl group at the 4th position of the chromen-2-one core. It has applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-4-(3-nitrophenyl)chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with diethylamine and a suitable catalyst to form the intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(Diethylamino)-4-(3-nitrophenyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted chromen-2-one derivatives
Scientific Research Applications
7-(Diethylamino)-4-(3-nitrophenyl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of enzyme activities and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and materials with specific optical properties.
Mechanism of Action
The mechanism of action of 7-(Diethylamino)-4-(3-nitrophenyl)chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group enhances its binding affinity to specific sites, while the nitrophenyl group contributes to its reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 7-(Diethylamino)-4-(2-nitrophenyl)chromen-2-one
- 7-(Diethylamino)-4-(4-nitrophenyl)chromen-2-one
- 7-(Dimethylamino)-4-(3-nitrophenyl)chromen-2-one
Uniqueness
7-(Diethylamino)-4-(3-nitrophenyl)chromen-2-one is unique due to the specific positioning of the diethylamino and nitrophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific fluorescence and reactivity profiles.
Properties
IUPAC Name |
7-(diethylamino)-4-(3-nitrophenyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-20(4-2)14-8-9-16-17(12-19(22)25-18(16)11-14)13-6-5-7-15(10-13)21(23)24/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRYYPXJTNYFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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